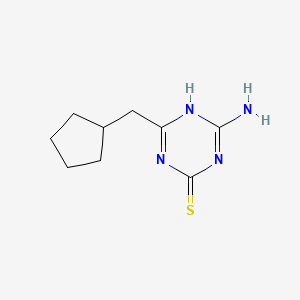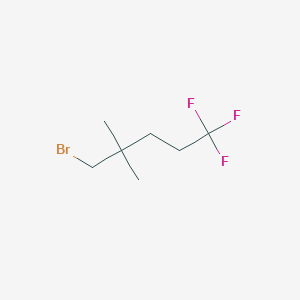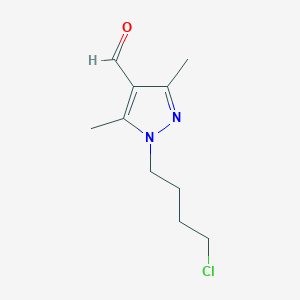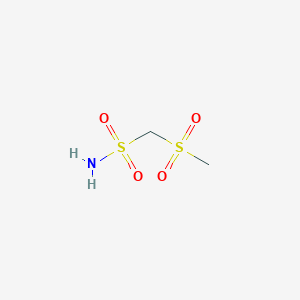
(2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid typically involves the condensation of 7-propoxy-2H-chromen-3-yl with prop-2-enoic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various enzymes and receptors, leading to its observed biological effects . For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Methoxy-2H-chromen-3-yl)prop-2-enoic acid
- 3-(7-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid
- 3-(7-Butoxy-2H-chromen-3-yl)prop-2-enoic acid
Uniqueness
3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid stands out due to its unique propoxy group, which imparts distinct chemical and biological properties compared to its methoxy, ethoxy, and butoxy analogs . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(E)-3-(7-propoxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H16O4/c1-2-7-18-13-5-4-12-8-11(3-6-15(16)17)10-19-14(12)9-13/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)/b6-3+ |
InChI Key |
NQBVYQVHPLFUCK-ZZXKWVIFSA-N |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)C=C(CO2)/C=C/C(=O)O |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(CO2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B15255299.png)
![2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid](/img/structure/B15255305.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid](/img/structure/B15255319.png)

![2-{Thieno[3,2-b]pyridin-6-yl}ethan-1-ol](/img/structure/B15255325.png)


![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine](/img/structure/B15255339.png)

![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine](/img/structure/B15255348.png)

![2-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol](/img/structure/B15255358.png)

![{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B15255375.png)
